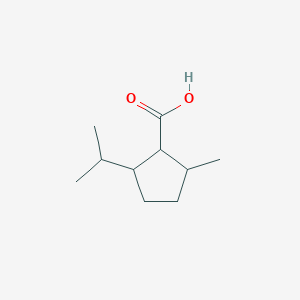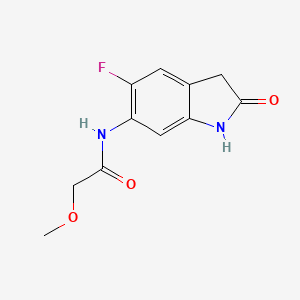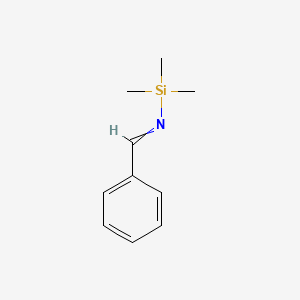
(E)-1-phenyl-N-trimethylsilylmethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-phenyl-N-trimethylsilylmethanimine is an organic compound that belongs to the class of silylamines It is characterized by the presence of a benzylidene group attached to a trimethylsilyl amine
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-1-phenyl-N-trimethylsilylmethanimine can be synthesized via the reaction of benzaldehyde with trimethylsilylamine. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The process involves the dropwise addition of equimolar amounts of benzaldehyde to trimethylsilylamine in a suitable solvent such as benzene at room temperature .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the yield and minimize the formation of side products.
Chemical Reactions Analysis
Types of Reactions: (E)-1-phenyl-N-trimethylsilylmethanimine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzylidene derivatives.
Reduction: Reduction reactions can convert this compound to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Benzylidene derivatives.
Reduction: Primary amines.
Substitution: Various substituted silylamines depending on the nucleophile used.
Scientific Research Applications
(E)-1-phenyl-N-trimethylsilylmethanimine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of amine-functionalized polymers and other organic compounds.
Biology: The compound is explored for its potential in modifying biomolecules and creating bio-compatible materials.
Medicine: Research is ongoing to investigate its potential as a precursor in drug synthesis and delivery systems.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-1-phenyl-N-trimethylsilylmethanimine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group enhances the nucleophilicity of the amine, making it more reactive in substitution and addition reactions. The benzylidene group can participate in resonance stabilization, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
N-Benzylidenemethylamine: Similar in structure but with a methyl group instead of a trimethylsilyl group.
N-Benzylidenebenzylamine: Contains a benzyl group instead of a trimethylsilyl group.
N-Benzylidenetrimethylsilylbenzylamine: A derivative with both benzyl and trimethylsilyl groups.
Uniqueness: (E)-1-phenyl-N-trimethylsilylmethanimine is unique due to the presence of the trimethylsilyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where enhanced nucleophilicity or stability is required .
Properties
Molecular Formula |
C10H15NSi |
|---|---|
Molecular Weight |
177.32 g/mol |
IUPAC Name |
1-phenyl-N-trimethylsilylmethanimine |
InChI |
InChI=1S/C10H15NSi/c1-12(2,3)11-9-10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI Key |
ATGAAABKKYCMRZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N=CC1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
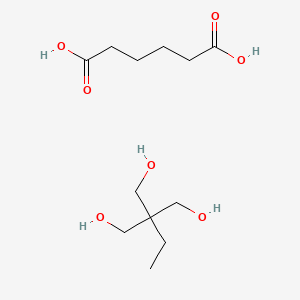


![N-methyl-N-[2-(2,6-dichloro-phenyl)-ethyl]-amine](/img/structure/B8695757.png)
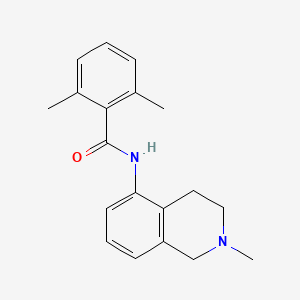
![N-[4-[2-Amino-4-(4-methoxyphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B8695771.png)

![N-[1-(4-bromophenyl)ethyl]cyclopentanamine](/img/structure/B8695777.png)



